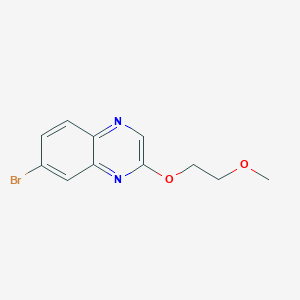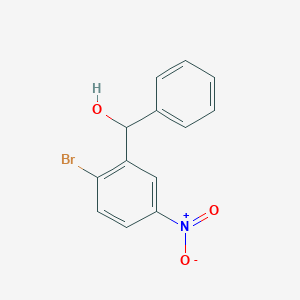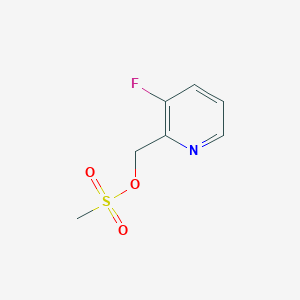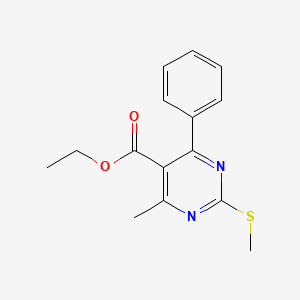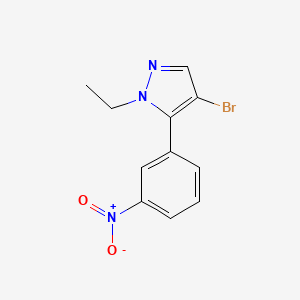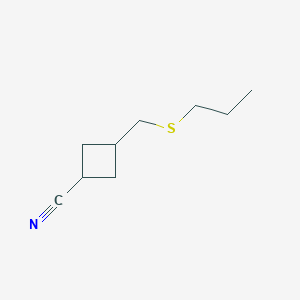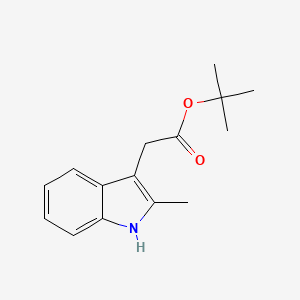
tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound is characterized by the presence of a tert-butyl ester group attached to the indole ring, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylindole.
Esterification: The indole derivative undergoes esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: 2-(2-methyl-1H-indol-3-yl)ethanol.
Substitution: Halogenated or sulfonylated indole derivatives.
科学研究应用
Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors involved in inflammatory and cancerous processes. The compound may inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators and the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
2-Methylindole: The parent compound, which lacks the ester group.
Tert-butyl 2-(1H-indol-3-yl)acetate: Similar structure but without the methyl group at the 2-position.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of the ester.
Uniqueness
Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate is unique due to the presence of both the tert-butyl ester and the 2-methyl group, which can influence its chemical reactivity and biological properties. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
属性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-10-12(9-14(17)18-15(2,3)4)11-7-5-6-8-13(11)16-10/h5-8,16H,9H2,1-4H3 |
InChI 键 |
JINWIWWFVFECSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


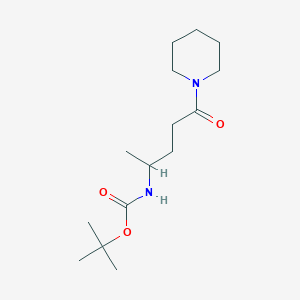
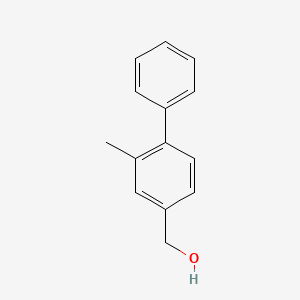
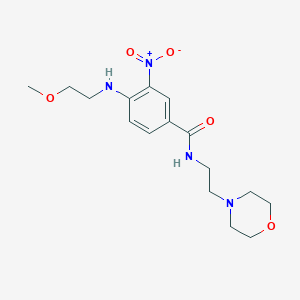

![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)

